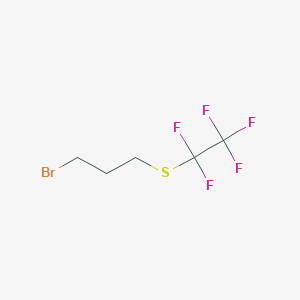

1-Bromo-3-pentafluoroethylsulfanyl-propane

Description

Significance of Organofluorine Chemistry in Contemporary Science

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has matured into a major field of chemical research and industry. The strategic incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine's high electronegativity, the strength of the C-F bond, and the small size of the fluorine atom contribute to enhanced thermal stability, increased lipophilicity, and altered metabolic pathways. These attributes are highly sought after in the design of new drugs, as they can lead to improved potency, bioavailability, and metabolic stability. In materials science, fluorinated polymers exhibit exceptional chemical resistance, low surface energy, and unique optical properties, making them suitable for a wide range of applications, including non-stick coatings, high-performance seals, and advanced optical fibers.

Importance of Perfluoroalkylthio Moieties in Molecular Design

Among the various fluorine-containing functional groups, the perfluoroalkylthio moiety (RF-S-), such as the pentafluoroethylthio group, has garnered considerable attention. This group is often considered a "super-trifluoromethyl" group due to its even higher lipophilicity and metabolic stability compared to the more common trifluoromethyl (CF3) group. The introduction of a pentafluoroethylthio group can significantly enhance a molecule's resistance to oxidative metabolism, a crucial factor in drug development. Furthermore, the unique electronic properties of this moiety can be harnessed to fine-tune the acidity or basicity of neighboring functional groups, thereby influencing a molecule's binding affinity to biological targets.

Role of Halogenated Alkyl Chains as Strategic Synthetic Intermediates

Halogenated alkyl chains are fundamental building blocks in organic synthesis, acting as versatile electrophilic synthons for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of a halogen atom, such as bromine in 1-bromo-3-pentafluoroethylsulfanyl-propane, provides a reactive handle for a wide range of nucleophilic substitution reactions. This allows for the straightforward introduction of the entire fluorinated alkylthio propane (B168953) unit into a larger, more complex molecule. The choice of halogen is often critical, with bromine offering a good balance of reactivity and stability, making it ideal for many synthetic transformations. Compounds like 1-bromo-3-chloropropane (B140262) are widely used as linkers in the synthesis of pharmaceuticals and other fine chemicals. sigmaaldrich.comfishersci.com For instance, it is a precursor in the synthesis of polymer nanoparticles for drug delivery and in the total synthesis of various alkaloids. sigmaaldrich.com

Contextualizing this compound within Advanced Synthetic Methodologies

This compound represents a specialized, yet highly valuable, synthetic intermediate that combines the advantageous properties of a fluorinated moiety with the synthetic utility of a halogenated alkyl chain. Its structure is analogous to other important synthetic building blocks like 1-bromo-3-fluoropropane (B1205824) and 1-bromo-3-chloropropane, which are used to introduce three-carbon chains in various synthetic routes. scbt.comwikimedia.orgwikipedia.org The presence of the pentafluoroethylthio group makes this compound particularly relevant for the synthesis of next-generation agrochemicals and pharmaceuticals where high lipophilicity and metabolic stability are paramount. The bromo- functionality allows for its direct use in alkylation reactions with a wide variety of nucleophiles, including amines, thiols, and carbanions, providing a straightforward entry into complex fluorinated molecules.

Interactive Data Tables

Below are tables detailing the available chemical data for this compound and related compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H6BrF5S |

| Molecular Weight | 289.06 g/mol |

| Appearance | Data not available |

| Boiling Point | Data not available |

| Density | Data not available |

| CAS Number | Data not available |

Table 2: Comparison of Related Halogenated Propanes

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Bromo-3-fluoropropane | C3H6BrF | 140.98 | 352-91-0 scbt.com |

| 1-Bromo-3-chloropropane | C3H6BrCl | 157.44 | 109-70-6 wikipedia.org |

| 1-Bromopropane | C3H7Br | 122.99 | 106-94-5 chemeo.com |

| 1-Bromo-3-phenylpropane | C9H11Br | 199.09 | 637-59-2 chemicalbook.com |

| 1-Bromo-3-(trifluoromethoxy)propane | C4H6BrF3O | 206.99 | Not available nih.gov |

| 1-Bromo-3-(methylsulfonyl)propane | C4H9BrO2S | 201.08 | 859940-73-1 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(1,1,2,2,2-pentafluoroethylsulfanyl)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrF5S/c6-2-1-3-12-5(10,11)4(7,8)9/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFYYNBKLHJVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSC(C(F)(F)F)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrF5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Pentafluoroethylsulfanyl Propane and Analogous Structures

Strategies for the Formation of the Pentafluoroethylsulfanyl Moiety

The introduction of the pentafluoroethylsulfanyl (-SC₂F₅) group into organic molecules is a significant area of research, driven by the unique physicochemical properties this moiety imparts. The high electronegativity and lipophilicity of the -SC₂F₅ group can enhance the metabolic stability and binding affinity of bioactive compounds.

Deoxygenative Perfluoroalkylthiolation of Alcohols

A particularly innovative and direct method for forming alkyl-S-pentafluoroethyl bonds is the deoxygenative perfluoroalkylthiolation of alcohols. This approach is synthetically attractive because it utilizes readily available alcohols as starting materials, circumventing the need to pre-functionalize the substrate into an alkyl halide or other electrophile. nih.gov Research has led to the development of bench-stable 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salts, which serve as effective reagents for this transformation. thieme-connect.comwikipedia.org

The reaction mechanism for the deoxygenative perfluoroalkylthiolation using BT-SC₂F₅ reagents has been elucidated. nih.govthieme-connect.com The process is initiated by the nucleophilic attack of an alcohol at the C2-position of the benzothiazolium salt, facilitated by a base such as diisopropylethylamine (NEt(iPr)₂). This step generates two key transient species: an electrophilic 2-alkoxybenzothiazolium intermediate and the perfluoroalkylthiolate anion (⁻SC₂F₅). nih.gov

A subsequent nucleophilic substitution (Sₙ2) reaction occurs where the perfluoroalkylthiolate anion attacks the alkyl group of the 2-alkoxybenzothiazolium intermediate. This displacement yields the desired pentafluoroethyl thioether product and a thiocarbamate byproduct. nih.gov

However, a competing side-reaction can occur: β-fluoride elimination from the perfluoroalkylthiolate anion. This process is a known decomposition pathway for perfluorinated thiolates and results in the formation of a thiocarbonyl fluoride (B91410) species. This reactive intermediate can then be trapped by the alcohol present in the reaction mixture, leading to the formation of a thionoester byproduct. nih.gov

The efficiency and selectivity of the deoxygenative perfluoroalkylthiolation are highly dependent on the reaction conditions and the structure of the perfluoroalkyl group. Initial studies using BT-SC₂F₅ with 4-nitrobenzyl alcohol at room temperature showed the formation of the desired thioether in good yield, but also a noticeable amount of the thionoester byproduct. nih.gov

Optimization efforts revealed that temperature plays a critical role. By lowering the reaction temperature, the rate of the β-fluoride elimination side-reaction can be significantly suppressed, thereby increasing the selectivity for the desired thioether product. For instance, conducting the reaction with BT-SC₂F₅ at -40 °C in acetonitrile (B52724) (MeCN) provided the corresponding pentafluoroethyl thioethers in generally high yields for a range of benzylic alcohols. nih.gov

The choice of the perfluoroalkyl group on the benzothiazolium reagent also impacts the outcome. While reagents with longer perfluoroalkyl chains (e.g., BT-SC₃F₇) were also effective, β-fluoride elimination was found to be a more significant issue with these longer-chain analogues compared to the pentafluoroethyl version. nih.gov

Table 1: Effect of Perfluoroalkyl Group on Deoxygenative Thiolation of 4-Nitrobenzyl Alcohol

| Entry | Reagent | Product | NMR Yield (%) | Byproduct (Thionoester) Yield (%) |

| 1 | BT-SC₂F₅ | 3a | 78% | 7% |

| 2 | BT-SC₃F₇ | 3b | 99% (91% isolated) | <1% |

Reaction conditions: 4-nitrobenzyl alcohol (1.0 equiv), BT-SRF (1.25 equiv), NEt(iPr)₂ (2.0 equiv), MeCN, rt, 2h. Data sourced from research by Ariamajd et al. nih.gov

Methodologies for Constructing Brominated Alkyl Backbones

The formation of a C-Br bond on an alkyl chain is a fundamental transformation in organic synthesis. Various methods exist, ranging from the conversion of alcohols to the direct bromination of alkanes. The choice of method often depends on the desired regioselectivity, stereochemistry, and the presence of other functional groups in the molecule.

Enantioselective Synthesis of Chiral Alkyl Bromides

The synthesis of chiral alkyl bromides is of significant interest due to their utility as versatile building blocks in the preparation of enantiomerically pure pharmaceuticals and other complex molecules. While direct catalytic enantioselective bromination of alkanes remains a challenging field, several strategies have been developed to access chiral alkyl bromides. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One approach involves the enantioselective desymmetrization of prochiral or meso compounds. Another strategy relies on the kinetic resolution of racemic alcohols, followed by their conversion to the corresponding bromides with retention or inversion of configuration. For instance, enzymatic resolutions can provide highly enantioenriched alcohols, which can then be treated with reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) to yield the chiral alkyl bromide.

Although no specific method for the enantioselective synthesis of chiral 1-Bromo-3-pentafluoroethylsulfanyl-propane has been reported, one could envision a strategy starting from a prochiral 1,3-disubstituted propane (B168953) derivative. A chiral catalyst could then be employed to selectively brominate one of the two enantiotopic groups, leading to the desired chiral product. The development of such a method would be a significant advancement in the field of asymmetric synthesis.

Radical-Mediated Bromination and Functionalization

Free-radical halogenation is a common method for the functionalization of unactivated C-H bonds in alkanes. libretexts.orgnih.gov This process typically involves the initiation of a radical chain reaction using UV light or a radical initiator, such as azobisisobutyronitrile (AIBN). libretexts.org The selectivity of radical bromination is a key consideration, as different types of C-H bonds (primary, secondary, tertiary) exhibit different reactivities.

In general, the selectivity of radical bromination follows the order: tertiary C-H > secondary C-H > primary C-H. youtube.comyoutube.commasterorganicchemistry.com This selectivity is attributed to the relative stabilities of the resulting alkyl radicals. masterorganicchemistry.com Bromination is known to be significantly more selective than chlorination. masterorganicchemistry.com For a propane backbone, such as in the precursor to our target molecule, radical bromination would preferentially occur at the secondary (C2) position to form a 2-bromopropane (B125204) derivative. To achieve the desired 1-bromo substitution, one would need to start with a precursor where the C1 position is activated or where other positions are blocked.

The presence of the electron-withdrawing pentafluoroethyl group would likely influence the regioselectivity of radical bromination. Electron-withdrawing groups can deactivate adjacent C-H bonds towards radical attack. Therefore, in a molecule like 3-pentafluoroethylsulfanyl-propane, the C-H bonds at the C3 position would be deactivated, potentially favoring bromination at the C1 and C2 positions. Further experimental data would be needed to definitively determine the regiochemical outcome.

Regioselective Bromination in the Presence of Fluorinated Thioethers

The presence of a fluorinated thioether group introduces both steric and electronic factors that can influence the regioselectivity of bromination. The strong electron-withdrawing nature of the pentafluoroethyl group will decrease the electron density of the adjacent carbon atom and, to a lesser extent, the other carbon atoms in the propane chain through inductive effects.

In electrophilic bromination reactions, this deactivation would likely direct the incoming electrophile away from the thioether-substituted end of the molecule. However, for radical bromination, the effect is less straightforward. The electron-withdrawing group could destabilize the formation of a radical at the adjacent carbon.

A plausible approach to achieve regioselective bromination at the C1 position would be to start with a precursor that already contains a functional group at the desired bromination site, which can be readily converted to a bromide. For example, starting with 3-pentafluoroethylsulfanyl-propan-1-ol (B6351447), the hydroxyl group can be selectively converted to a bromide using standard reagents like PBr₃ or CBr₄/PPh₃. This approach avoids the potential lack of regioselectivity associated with direct bromination of the alkane chain.

Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a single starting material, while a convergent synthesis involves the preparation of two or more fragments that are then combined in the final steps.

Multi-Step Approaches from Readily Available Precursors

A common and practical approach to synthesizing the target molecule would be through a multi-step linear synthesis starting from a simple, commercially available precursor like 1,3-propanediol. nih.gov This diol possesses two functional groups that can be selectively manipulated.

One possible linear sequence is outlined below:

Linear Synthesis from 1,3-Propanediol:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Monobromination | HBr, reflux | 3-Bromo-1-propanol (B121458) |

| 2 | Thioether Formation | 1. NaH; 2. C₂F₅I | 3-Pentafluoroethylsulfanyl-propan-1-ol |

| 3 | Bromination | PBr₃ or CBr₄/PPh₃ | This compound |

This table outlines a proposed linear synthetic route.

Alternatively, the order of functionalization could be reversed, starting with the introduction of the thioether moiety.

Another potential starting material is 1-bromo-3-chloropropane (B140262). google.comchemicalbook.com The differential reactivity of the C-Br and C-Cl bonds allows for selective substitution. The more reactive C-Br bond can be displaced by a pentafluoroethylthiolate nucleophile, followed by conversion of the chloro group to a bromo group if necessary, although this would lead to a symmetrical product. A more logical approach would be to utilize the chloro group as a leaving group for the thioether formation.

Linear Synthesis from 1-Bromo-3-chloropropane:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Thioether Formation | NaSC₂F₅ | This compound |

This table outlines a proposed linear synthetic route.

A convergent approach could involve the synthesis of two key fragments: a brominated C₃ electrophile and a pentafluoroethylthiolate nucleophile. For example, 1,3-dibromopropane (B121459) could react with one equivalent of pentafluoroethylthiolate to yield the target molecule, although controlling the stoichiometry to prevent double substitution could be challenging.

Convergent Synthesis:

| Fragment 1 | Fragment 2 | Coupling Reaction | Product |

| 1,3-Dibromopropane | Pentafluoroethylthiolate (NaSC₂F₅) | Nucleophilic Substitution | This compound |

This table outlines a proposed convergent synthetic route.

Functional Group Interconversions Leading to the Target Structure

Functional group interconversions are crucial steps in any multi-step synthesis. For the preparation of this compound, the key interconversions involve the formation of the C-Br and C-S bonds.

Formation of the C-Br Bond: The most common method for converting a primary alcohol to an alkyl bromide is through the use of reagents such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org These methods are generally high-yielding and proceed with inversion of configuration if a chiral center is present. The reaction of 3-pentafluoroethylsulfanyl-propan-1-ol with PBr₃ would be a direct and efficient way to obtain the final product.

Formation of the C-S Bond: The pentafluoroethylsulfanyl group can be introduced via nucleophilic substitution using a pentafluoroethylthiolate salt, such as sodium pentafluoroethylthiolate (NaSC₂F₅). masterorganicchemistry.com This nucleophile can displace a suitable leaving group, such as a bromide, chloride, or tosylate, from a three-carbon synthon. For instance, the reaction of 3-bromo-1-propanol with NaSC₂F₅ would first form 3-pentafluoroethylsulfanyl-propan-1-ol, which can then be converted to the target compound.

The synthesis of the pentafluoroethylthiolate nucleophile itself can be achieved from pentafluoroethyl iodide (C₂F₅I) by reaction with a sulfur source.

The choice of synthetic route and specific reagents will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the need for stereochemical control.

Chemical Reactivity and Transformation Pathways of 1 Bromo 3 Pentafluoroethylsulfanyl Propane

Nucleophilic Substitution Reactions Involving the Bromide Moiety

As a primary alkyl bromide, 1-Bromo-3-pentafluoroethylsulfanyl-propane is anticipated to readily undergo nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion, a good leaving group, by a variety of nucleophiles. The primary nature of the carbon bearing the bromine atom strongly suggests that these substitutions will predominantly proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. ibchem.comlibretexts.orgchemguide.co.uk This mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the bromine, leading to a transition state where both the incoming nucleophile and the departing bromide are partially bonded to the carbon. ibchem.comyoutube.com

Intermolecular nucleophilic substitution reactions are fundamental transformations for introducing a wide range of functional groups.

The formation of new carbon-carbon bonds is a central theme in organic synthesis. This compound is expected to react with various carbon-based nucleophiles to extend its carbon skeleton. A prominent example is the reaction with cyanide ions (CN), typically from sodium or potassium cyanide, which would yield a nitrile. ibchem.comchemguide.co.uk This reaction is valuable as it increases the carbon chain length by one, and the resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Other carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate or ethyl acetoacetate) and organometallic reagents like Grignard reagents or organocuprates, are also expected to displace the bromide, leading to the formation of more complex carbon frameworks.

Table 1: Representative Intermolecular Nucleophilic Substitution Reactions with Carbon-Based Nucleophiles This table presents expected reactions based on the general reactivity of primary alkyl bromides.

| Nucleophile | Reagent Example | Expected Product |

|---|---|---|

| Cyanide (CN(^-)) | KCN in ethanol | 4-(Pentafluoroethylsulfanyl)butanenitrile |

| Malonate ester enolate | Diethyl malonate, NaOEt | Diethyl 2-(3-(pentafluoroethylsulfanyl)propyl)malonate |

| Acetylide (RC≡C(^-)) | Sodium acetylide | 1-Pentafluoroethylsulfanyl-5-alkyne |

Reactions with heteroatom nucleophiles are crucial for introducing functional groups containing nitrogen, oxygen, or sulfur.

Nitrogen Nucleophiles: Ammonia can react with this compound to form the corresponding primary amine. ibchem.com Similarly, primary and secondary amines can be used to generate secondary and tertiary amines, respectively. Azide ions (N(_3^-)) are also effective nucleophiles, producing an alkyl azide which can be subsequently reduced to a primary amine.

Oxygen Nucleophiles: Hydroxide ions (OH), typically from sodium or potassium hydroxide, will lead to the formation of 3-(pentafluoroethylsulfanyl)propan-1-ol. chemguide.co.uk Alkoxide ions (RO) will produce ethers, and carboxylate ions (RCOO) will form esters.

Sulfur Nucleophiles: Thiolates (RS) are excellent nucleophiles and would react to form thioethers. The use of sodium hydrosulfide (NaSH) would yield the corresponding thiol.

Table 2: Representative Intermolecular Nucleophilic Substitution Reactions with Heteroatom Nucleophiles This table presents expected reactions based on the general reactivity of primary alkyl bromides.

| Nucleophile | Reagent Example | Expected Product Class |

|---|---|---|

| Hydroxide (OH(^-)) | NaOH in H(_2)O/ethanol | Alcohol |

| Alkoxide (RO(^-)) | NaOR | Ether |

| Carboxylate (RCOO(^-)) | RCOONa | Ester |

| Ammonia (NH(_3)) | Excess NH(_3) | Primary Amine |

| Azide (N(_3^-)) | NaN(_3) | Alkyl Azide |

| Thiolate (RS(^-)) | NaSR | Thioether |

While intermolecular reactions are common, intramolecular cyclization can occur if a suitable nucleophilic center is present within the same molecule. For this compound itself, there are no internal nucleophiles that would readily lead to cyclization. However, if the compound were modified to contain a nucleophilic group at an appropriate position, intramolecular ring formation could be induced. For instance, conversion of the bromide to a derivative containing a terminal alcohol or amine could, under appropriate conditions, lead to the formation of a cyclic ether or amine.

Rearrangement reactions are not typically observed in S(_N)2 reactions of primary alkyl halides, as a discrete carbocation intermediate is not formed. libretexts.org Therefore, rearrangements of the carbon skeleton of this compound during nucleophilic substitution are not expected.

The stereochemical outcome of a nucleophilic substitution reaction is highly dependent on the mechanism. For S(_N)2 reactions, which are expected for this primary bromide, the reaction proceeds with an inversion of configuration at the carbon center undergoing substitution. If a chiral center were present at the C-1 position, the backside attack of the nucleophile would lead to a predictable inversion of its stereochemistry. However, in the parent molecule, the C-1 carbon is not a stereocenter. The stereochemical principles would become relevant if a chiral variant of this compound were to be synthesized and reacted.

Intermolecular Nucleophilic Displacements

Reactivity of the Pentafluoroethylsulfanyl Group

The pentafluoroethylsulfanyl (-SC(_2)F(_5)) group is characterized by its high chemical and thermal stability. rowansci.com This stability arises from the strong carbon-fluorine and sulfur-fluorine bonds. The high electronegativity of the fluorine atoms imparts a strong electron-withdrawing inductive effect on the rest of the molecule. rowansci.com This can influence the reactivity at the C-Br bond, making the carbon atom attached to the bromine more electrophilic and thus potentially more susceptible to nucleophilic attack.

The pentafluoroethylsulfanyl group itself is generally unreactive under the conditions typically employed for nucleophilic substitution at the bromide. It is resistant to attack by most nucleophiles and is also stable towards many oxidizing and reducing agents. This inertness makes it a valuable functional group for modifying the electronic properties and lipophilicity of a molecule without introducing a site of unwanted reactivity. rowansci.com While the related pentafluorosulfanyl (SF(_5)) group has seen increasing use in medicinal and materials chemistry, the specific reactivity of the pentafluoroethylsulfanyl group is less documented but is expected to share this characteristic stability. rowansci.comdigitellinc.com

Stability Under Varied Reaction Conditions

The stability of this compound can be inferred from the known properties of similar chemical entities. Compounds featuring a pentafluorosulfanyl (SF5) group, which is electronically similar to the pentafluoroethylsulfanyl (SC2F5) group, are known for their high thermal and chemical stability nih.gov. The strong carbon-fluorine bonds in the pentafluoroethyl group contribute to this robustness.

Table 1: Predicted Stability of this compound under Various Conditions (Inferred)

| Condition | Predicted Stability | Potential Reactions |

| Neutral pH, Room Temperature | High | Stable |

| Acidic Conditions (non-nucleophilic) | High | Generally stable |

| Basic Conditions | Moderate | Elimination (to form an alkene) or substitution |

| Strong Oxidizing Agents | Low to Moderate | Oxidation of the sulfur atom |

| Presence of Nucleophiles | Low | Nucleophilic substitution of the bromide |

| Elevated Temperatures | Moderate | Potential for elimination or decomposition |

This table is based on general principles of organic chemistry and not on experimental data for the specific compound.

Opportunities for Further Chemical Derivatization

The primary pathway for the derivatization of this compound involves the displacement of the bromide ion. This can be achieved through a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

Potential Derivatization Reactions:

Substitution with N-nucleophiles: Reaction with amines (primary, secondary), azides, or amides can introduce nitrogen-containing functionalities, leading to the formation of amines, azides, and amides, respectively.

Substitution with O-nucleophiles: Reactions with alkoxides or carboxylates can yield ethers and esters.

Substitution with S-nucleophiles: Thiolates can be used to introduce a second thioether linkage.

Substitution with C-nucleophiles: Cyanide ions or enolates can be employed to form new carbon-carbon bonds, leading to nitriles or elongated carbon chains.

The efficiency of these reactions would be influenced by the choice of solvent, temperature, and the nature of the nucleophile.

Radical and Organometallic Reactions of the Bromide

The carbon-bromine bond in this compound is also amenable to radical and organometallic reactions, which are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental in synthetic organic chemistry mdpi-res.comnih.govchemistryjournals.net. Alkyl bromides are known to participate in a variety of such reactions, and it is anticipated that this compound would be a suitable substrate. fiveable.me

Examples of Potential Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with organoboron reagents (boronic acids or esters) would lead to the formation of a new C-C bond, attaching an aryl, vinyl, or alkyl group in place of the bromine. mdpi-res.comchemistryjournals.net

Heck Reaction: In a palladium-catalyzed reaction, this compound could potentially react with alkenes to form a new C-C bond, leading to a substituted alkene. mdpi-res.com

Sonogashira Coupling: A palladium and copper co-catalyzed reaction with terminal alkynes would result in the formation of a substituted alkyne.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would involve coupling with amines to form C-N bonds.

Kumada Coupling: Nickel- or palladium-catalyzed coupling with Grignard reagents offers another route for C-C bond formation. chemistryjournals.net

Table 2: Potential Transition-Metal-Catalyzed Cross-Coupling Reactions (Inferred)

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Product Type |

| Suzuki-Miyaura | Pd(0) complexes with phosphine ligands | Organoboron Reagent | Alkylated/Arylated Product |

| Heck | Pd(0) or Pd(II) complexes | Alkene | Substituted Alkene |

| Sonogashira | Pd(0)/Cu(I) complexes | Terminal Alkyne | Substituted Alkyne |

| Buchwald-Hartwig | Pd(0) complexes with specialized ligands | Amine | Amine Product |

| Kumada | Ni(0) or Pd(0) complexes | Grignard Reagent | Alkylated/Arylated Product |

This table presents generalized information and is not based on experimental data for the specific compound.

Radical Functionalization and Addition Reactions

The C-Br bond can be homolytically cleaved to generate a primary alkyl radical. This radical intermediate can then participate in a variety of functionalization and addition reactions. The generation of the radical can be initiated by radical initiators (e.g., AIBN), photoredox catalysis, or through single-electron transfer from a transition metal. nih.govnsf.govacs.org

Once formed, the alkyl radical can undergo several transformations:

Radical Addition to Alkenes: The radical can add across a carbon-carbon double bond, which, upon subsequent reaction (e.g., atom transfer), can lead to the formation of a more complex molecule. This is the basis for atom transfer radical addition (ATRA) reactions.

Conjugate Addition: The radical can add to Michael acceptors (e.g., α,β-unsaturated carbonyl compounds).

Reductive Dehalogenation: The radical can be quenched by a hydrogen atom source to replace the bromine with a hydrogen atom.

Radical Cross-Coupling: The radical can be trapped by a transition metal catalyst and subsequently participate in a cross-coupling reaction. nih.gov

The reactivity in radical processes will be influenced by the stability of the primary radical and the reaction conditions employed.

Applications of 1 Bromo 3 Pentafluoroethylsulfanyl Propane As a Versatile Synthetic Building Block

Construction of Advanced Fluorinated Organic Compounds

The unique properties conferred by fluorine and fluoroalkyl groups, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make them highly sought after in the development of new functional molecules. 1-Bromo-3-pentafluoroethylsulfanyl-propane serves as a key reagent for introducing the three-carbon bridge bearing a pentafluoroethylthio moiety.

Synthesis of Fluorinated Bioactive Molecule Scaffolds

The introduction of the pentafluoroethylthio group into organic molecules is a growing area of interest in medicinal chemistry. This group is often considered a bioisostere for other functionalities and can significantly impact the pharmacological profile of a drug candidate.

Detailed Research Findings:

While direct examples using this compound are not extensively documented, the principles of its application can be inferred from the broader field of organofluorine chemistry. The bromo-end of the molecule is susceptible to nucleophilic substitution, allowing it to be coupled with a wide range of bioactive scaffolds. For instance, it can be reacted with phenols, amines, thiols, and carbanions to introduce the -CH2CH2CH2SC2F5 fragment.

The pentafluoroethylthio group itself is known to enhance the bioactivity of compounds. Research on similar fluorinated thioethers has demonstrated their utility in creating novel therapeutic agents. The -SC2F5 moiety is a promising, yet underexplored, substituent that can be introduced into bioactive molecules to fine-tune their properties researchgate.net. The stability and unique electronic nature of this group make it an attractive alternative to more common fluorinated groups.

| Bioactive Scaffold Type | Potential Reaction with this compound | Anticipated Improvement in Bioactivity |

| Phenolic Compounds | O-alkylation | Enhanced metabolic stability, altered receptor binding |

| Aromatic Amines | N-alkylation | Increased lipophilicity, modified pharmacokinetic profile |

| Heterocyclic Thiols | S-alkylation | Improved membrane permeability |

Preparation of Agrochemical Intermediates with Enhanced Properties

The agrochemical industry heavily relies on fluorinated compounds to develop potent and selective herbicides, insecticides, and fungicides. The introduction of fluorine-containing moieties can lead to enhanced efficacy and better environmental profiles ccspublishing.org.cnnih.govresearchgate.net.

Detailed Research Findings:

| Agrochemical Class | Potential Application of this compound | Potential Enhancement of Properties |

| Herbicides | Incorporation into the side chain of the active molecule. | Increased uptake by target weeds, enhanced metabolic stability. |

| Insecticides | Modification of the core structure to improve insecticidal activity. | Improved penetration of the insect cuticle, enhanced potency. |

| Fungicides | Synthesis of novel fungicidal compounds. | Increased efficacy against a broader spectrum of fungal pathogens. |

Integration into Novel Materials Science Applications

Fluorinated polymers and materials often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of the pentafluoroethylthio group can be a strategy to design new materials with tailored characteristics.

Detailed Research Findings:

This compound can be utilized in the synthesis of monomers for specialty polymers. The bromo-functionality allows for polymerization or grafting onto existing polymer backbones. The resulting materials containing the -SC2F5 moiety would be expected to have low surface energy, leading to applications in hydrophobic and oleophobic coatings. Additionally, the high fluorine content would contribute to thermal and chemical stability, making these materials suitable for use in harsh environments.

Strategic Introduction of the Pentafluoroethylthio Moiety

The targeted introduction of the -SC2F5 group into complex molecules is a key advantage of using this compound as a synthetic building block.

Late-Stage Functionalization in Complex Molecular Synthesis

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late step in the synthesis. This approach allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Detailed Research Findings:

This compound is an ideal reagent for the late-stage introduction of the pentafluoroethylthiopropyl group. A lead compound with a nucleophilic site, such as a phenol or an amine, can be directly alkylated with this reagent to introduce the desired moiety without the need for a complete re-synthesis nih.gov. This enables the exploration of the chemical space around a lead compound in an efficient manner. The introduction of the pentafluoroethylthio group via LSF can be a valuable tactic for optimizing the properties of drug candidates researchgate.net.

Development of Enantioenriched Fluorinated Molecules

Many pharmaceuticals and agrochemicals are chiral, with one enantiomer often exhibiting the desired biological activity while the other may be inactive or even have undesirable side effects. Enantioselective synthesis is therefore a critical aspect of modern chemical research wikipedia.org.

Detailed Research Findings:

Despite a comprehensive search of scientific literature, no specific research findings, data tables, or detailed examples could be located regarding the application of This compound as a versatile synthetic building block in the context of bioisosteric design and analogue synthesis.

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity, is a well-established strategy in drug discovery. Fluorinated groups, in particular, are often employed as bioisosteres due to their unique electronic properties, metabolic stability, and ability to modulate factors like lipophilicity. Groups such as the trifluoromethyl (-CF3) and pentafluorosulfanyl (-SF5) moieties have been subjects of extensive research in this area.

However, the specific application of the pentafluoroethylsulfanyl-propane moiety, which would be introduced using this compound, in bioisosteric design does not appear to be documented in the available scientific literature. Consequently, there is no data to present on how this particular structural motif contributes to the modification of biological activity, nor are there any comparative studies showcasing its effectiveness as a bioisostere for other functional groups.

Therefore, the section on "Contribution to Bioisosteric Design and Analogue Synthesis" for this compound cannot be generated with the required detailed research findings and data tables as per the user's instructions, due to the absence of relevant scientific information.

Advanced Methodological and Mechanistic Investigations in the Chemistry of 1 Bromo 3 Pentafluoroethylsulfanyl Propane

Computational Chemistry and Reaction Mechanism Elucidation

No computational studies, including DFT analyses of reaction pathways, investigations into transition states and energetic profiles, or computational analyses of selectivity and stereocontrol, are currently available for 1-Bromo-3-pentafluoroethylsulfanyl-propane.

Spectroscopic and Chromatographic Techniques in Mechanistic Research

There is no documented use of in-situ spectroscopic monitoring, such as ¹H or ¹⁹F NMR, or mass spectrometry for the identification of intermediates and reaction profiling in the context of this compound's reactivity.

Advanced Chromatographic Separation and Analysis of Products

The successful synthesis of novel compounds derived from this compound necessitates robust analytical methodologies to isolate, identify, and quantify the resulting products. Advanced chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are indispensable tools in this regard. These methods allow for the effective separation of complex reaction mixtures, which may contain the starting material, the desired product(s), byproducts, and unreacted reagents.

The choice between GC and HPLC is primarily dictated by the volatility and thermal stability of the analytes. For volatile and thermally stable derivatives of this compound, GC is a powerful technique. In contrast, HPLC is better suited for non-volatile, thermally labile, or high molecular weight compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly effective method for the analysis of volatile compounds containing the pentafluoroethylsulfanyl moiety. nist.gov The separation is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. Subsequent detection by mass spectrometry provides both quantitative data and structural information based on the mass-to-charge ratio (m/z) of the ionized molecules and their fragmentation patterns. acs.org

In a hypothetical reaction where this compound undergoes a substitution reaction with a nucleophile, such as sodium phenoxide, to yield 1-Phenoxy-3-pentafluoroethylsulfanyl-propane, GC-MS can be employed to monitor the reaction progress and analyze the final product mixture.

Illustrative GC-MS Parameters: A suitable GC-MS system would be equipped with a capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), which offers good selectivity for a range of organofluorine and organosulfur compounds. The temperature program would be optimized to ensure adequate separation of the starting material, product, and any potential byproducts.

Table 1: Hypothetical GC-MS Data for the Analysis of a Reaction Mixture

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Relative Abundance (%) |

| This compound | 8.54 | 287/289 (M+), 183, 119, 79/81 | 15 |

| 1-Phenoxy-3-pentafluoroethylsulfanyl-propane | 12.78 | 302 (M+), 209, 183, 94, 77 | 80 |

| Phenol (unreacted) | 6.21 | 94 (M+), 66, 65 | 3 |

| Diphenyl ether (byproduct) | 10.33 | 170 (M+), 141, 77 | 2 |

This interactive table displays hypothetical GC-MS data for the separation of a reaction mixture. The retention times and mass fragments are illustrative and would be determined experimentally.

High-Performance Liquid Chromatography (HPLC) Analysis

For reaction products of this compound that are non-volatile or thermally sensitive, HPLC is the chromatographic method of choice. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is particularly common for the separation of a wide range of organic molecules. sigmaaldrich.com

Consider a scenario where this compound is reacted with a bulky, non-volatile amine to form a quaternary ammonium (B1175870) salt. This ionic and high molecular weight product would be unsuitable for GC analysis but is ideal for HPLC.

Illustrative HPLC Parameters: An HPLC system equipped with a C18 column and a UV or MS detector would be appropriate. A gradient elution, where the composition of the mobile phase is changed over time, would likely be necessary to achieve optimal separation of the polar product from the less polar starting material. sielc.com

Table 2: Hypothetical HPLC Data for the Analysis of a Reaction Product

| Compound | Retention Time (min) | Mobile Phase Gradient (Acetonitrile/Water) | Detection Wavelength (nm) |

| Quaternary Ammonium Salt Product | 7.92 | 50% to 95% over 10 min | 254 |

| This compound | 14.25 | 50% to 95% over 10 min | 210 |

| Amine Reactant | 4.18 | 50% to 95% over 10 min | 254 |

This interactive table presents hypothetical HPLC data for the analysis of a reaction product. The retention times and mobile phase conditions are for illustrative purposes and would require experimental optimization.

The combination of advanced chromatographic techniques with sensitive detection methods like mass spectrometry is crucial for the detailed investigation of the chemistry of this compound. These analytical tools provide the necessary data for reaction optimization, product characterization, and purity assessment.

Future Directions and Emerging Research Avenues for 1 Bromo 3 Pentafluoroethylsulfanyl Propane Chemistry

Development of Sustainable and Efficient Synthetic Methodologies

The future synthesis of 1-Bromo-3-pentafluoroethylsulfanyl-propane and its derivatives will undoubtedly be guided by the principles of green and continuous flow chemistry, aiming to enhance safety, efficiency, and environmental compatibility.

Green Chemistry Principles in Organobromine and Organofluorine Synthesis

The synthesis of organohalogen compounds has traditionally involved reagents and conditions that are now considered environmentally burdensome. societechimiquedefrance.fr Future methodologies for preparing this compound will likely focus on aligning with the twelve principles of green chemistry. acs.orgrroij.com This involves a shift towards preventing waste rather than treating it, maximizing atom economy, and using less hazardous chemical syntheses. acs.orgyoutube.com

For organobromine compounds, this includes moving away from elemental bromine towards safer brominating agents, such as those generated in situ from bromide and an oxidant, which can improve atom efficiency and reduce hazards. rsc.org In organofluorine chemistry, a major focus is on developing new fluorinating agents with reduced environmental impact, moving away from toxic and persistent options. numberanalytics.comnumberanalytics.com The ideal synthesis of this compound would start from renewable feedstocks, utilize non-toxic reagents and solvents, and minimize energy consumption. rroij.combenthamdirect.com For instance, using xanthates as thiol-free, odorless sulfur sources represents a greener approach to forming the thioether bond. mdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Metric | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Liquid Bromine (Br₂) | In situ generated HOBr from NaBr/NaOCl |

| Fluorine Source | High-pressure, toxic gases | Recyclable, solid fluorinating agents |

| Solvents | Chlorinated solvents (e.g., CCl₄) | Supercritical CO₂, ionic liquids, or water |

| Atom Economy | Often low due to stoichiometric reagents | High, through catalytic processes |

| Energy Input | High temperatures and pressures | Ambient temperature, photochemistry |

Application of Continuous Flow Chemistry for Scale-Up and Efficiency

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, efficiency, and scalability, particularly for reactions involving hazardous materials or unstable intermediates. youtube.comajinomoto.com The synthesis and manipulation of organobromine and organofluorine compounds often involve exothermic reactions or toxic reagents, making flow chemistry an attractive alternative. nih.govnih.gov

For the synthesis of this compound, a multi-step flow process could be envisioned. This would allow for precise control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields and purities. ajinomoto.com The small reactor volumes inherent in flow systems drastically reduce the risks associated with handling reactive intermediates, a key consideration for organometallic or highly energetic reactions. nih.gov This technology is particularly well-suited for photochemical and electrochemical reactions, which are becoming increasingly important in modern organic synthesis. rsc.org

Exploration of Novel Catalytic Systems for Functionalization

The dual functionality of this compound—a reactive C-Br bond and a C-S linkage influenced by a strong electron-withdrawing group—makes it an ideal substrate for exploring novel catalytic transformations.

Photoredox Catalysis in C-Br and C-S Bond Transformations

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. nih.govacs.org This methodology is particularly effective for the functionalization of carbon-halogen bonds. The C-Br bond in this compound is a prime target for photoredox-mediated activation. acs.org Upon single-electron reduction by an excited photocatalyst, the C-Br bond can be cleaved to generate a carbon-centered radical, which can then participate in a variety of bond-forming reactions, such as C-C, C-N, or C-O bond formation. nih.govacs.org

Furthermore, photoredox catalysis can be applied to transformations involving the C-S bond. researchgate.net While the pentafluoroethylsulfanyl group is generally stable, its strong electron-withdrawing nature could influence the reactivity of adjacent bonds, opening pathways for novel transformations. Research could explore the coupling of the bromo-propane moiety with various partners using dual catalytic systems, for example, combining a photoredox catalyst with a transition metal catalyst like nickel or copper. nih.gov

Table 2: Potential Photoredox-Catalyzed Reactions

| Reaction Type | Substrate | Coupling Partner | Potential Product |

|---|---|---|---|

| C-C Coupling | This compound | Styrene | 1-Pentafluoroethylsulfanyl-5-phenyl-pentane |

| C-N Coupling | This compound | Carbazole | N-(3-Pentafluoroethylsulfanyl-propyl)carbazole |

| C-S Cross-Coupling | this compound | Thiophenol | 1-Pentafluoroethylsulfanyl-3-(phenylthio)propane |

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a cornerstone of asymmetric synthesis. semanticscholar.org For a molecule like this compound, organocatalysis offers exciting prospects for creating chiral derivatives. One potential avenue is the asymmetric functionalization of prochiral precursors to synthesize enantiomerically enriched versions of the target compound or its derivatives. beilstein-journals.org

For example, an organocatalytic conjugate addition of a pentafluoroethylthiol equivalent to an appropriate α,β-unsaturated aldehyde, followed by further transformation, could establish a chiral center. beilstein-journals.org Conversely, the bromine atom could be substituted by a nucleophile in a reaction catalyzed by a chiral phase-transfer catalyst. Recent advances have also demonstrated the use of enzymes, such as ene-reductases, for the asymmetric synthesis of chiral thioethers, a strategy that could be adapted for this system. chemrxiv.org Merging photoredox catalysis with organocatalysis could also lead to novel, enantioselective C-H functionalization reactions at positions adjacent to the sulfur atom. snnu.edu.cnnih.gov

Expanding the Scope of Synthetic Utility

The unique combination of a bromoalkane and a pentafluoroethyl thioether group suggests that this compound could serve as a versatile building block in organic synthesis. The pentafluoroethyl group (-S-CF₂CF₃) can impart valuable properties to organic molecules, such as increased metabolic stability, lipophilicity, and unique binding affinities, which are highly sought after in medicinal chemistry and materials science. researchgate.netnih.gov

Future research will likely focus on utilizing this compound as a key intermediate for introducing the pentafluoroethylthiopropyl motif into a wide range of molecular scaffolds. The bromo group serves as a convenient handle for nucleophilic substitution, cross-coupling reactions, or radical transformations. This could enable the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. rsc.org The development of methods for the late-stage functionalization of complex molecules with this building block would be particularly valuable. Given the growing importance of polyfluoroalkyl substances, understanding the synthetic utility and potential applications of compounds like this compound is a promising area of research. researchgate.netnih.gov

Development of Unprecedented Chemical Transformations

The presence of both a bromo- functional group and a pentafluoroethylsulfanyl group on a flexible propane (B168953) chain offers a versatile platform for chemical modification. Researchers are actively investigating novel transformations that leverage the distinct reactivity of these components. The high electronegativity of the SF₅ group can influence the reactivity of the C-Br bond, potentially enabling chemical reactions that are not achievable with simpler bromoalkanes.

Current research efforts are centered on exploring a range of reactions, including but not limited to, nucleophilic substitutions, cross-coupling reactions, and radical-mediated processes. The goal is to develop new synthetic methodologies that are both efficient and selective, providing access to a diverse portfolio of complex molecules that were previously difficult to synthesize. The insights gained from these studies are expected to expand the synthetic chemist's toolkit and accelerate the discovery of new chemical entities with valuable properties.

Integration into Supramolecular Chemistry and Nanomaterials

The integration of the pentafluoroethylsulfanyl group into larger molecular assemblies is a burgeoning area of research with the potential to yield materials with novel and tunable properties. The unique electronic and steric characteristics of the SF₅ group can be harnessed to direct the self-assembly of molecules into well-defined supramolecular structures, such as liquid crystals, gels, and molecular cages.

Furthermore, the incorporation of this compound into the structure of nanomaterials, including nanoparticles, nanosheets, and metal-organic frameworks (MOFs), is being explored. The introduction of the SF₅ group can modify the surface properties of these materials, enhancing their stability, and altering their electronic and optical characteristics. This could lead to the development of advanced sensors, catalysts, and drug delivery systems with improved performance and functionality. The systematic investigation of how the SF₅ group influences the bulk properties of these materials is a key objective of current and future research.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-Bromo-3-pentafluoroethylsulfanyl-propane, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves introducing the pentafluoroethylsulfanyl group via nucleophilic substitution or thiol-ene reactions. Challenges include the high electronegativity of fluorine, which can destabilize intermediates, and moisture sensitivity. Purification requires inert conditions (e.g., column chromatography under nitrogen) to prevent hydrolysis. Analytical techniques like ¹⁹F NMR and GC-MS are critical for verifying purity .

Q. How do the physicochemical properties of this compound influence its applications in organic synthesis?

- Methodological Answer : The electron-withdrawing pentafluoroethylsulfanyl group enhances the leaving-group ability of the bromide, making it reactive in SN2 reactions. Its low polar surface area (due to fluorine) improves lipid solubility, which is advantageous in pharmaceutical intermediates. Stability studies under varying pH and temperature conditions are recommended to assess storage requirements .

Advanced Research Questions

Q. What advanced spectroscopic methods resolve structural ambiguities in this compound?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) coupled with HSQC/HMBC experiments can differentiate between regioisomers. High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) helps confirm molecular fragmentation patterns. For conflicting data, cross-validating results with X-ray crystallography or computational IR/Raman simulations is advised .

Q. How can computational models predict degradation pathways of this compound under thermal stress?

- Methodological Answer : Density Functional Theory (DFT) calculations can model bond dissociation energies (BDEs) to identify weak points (e.g., C-Br vs. C-S bond cleavage). Molecular dynamics simulations under elevated temperatures predict aggregation or decomposition products. Experimental validation via thermogravimetric analysis (TGA) and GC-MS is critical to confirm computational predictions .

Q. What strategies mitigate contradictions in reaction yield data for fluorinated intermediates like this compound?

- Methodological Answer : Systematic DOE (Design of Experiments) approaches identify variables (e.g., solvent polarity, catalyst loading) affecting yield. Reproducibility issues may arise from trace moisture or oxygen; thus, strict anhydrous/anaerobic protocols are essential. Meta-analyses of published data (e.g., comparing fluorinated vs. non-fluorinated analogs) clarify trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.